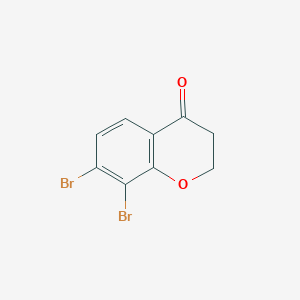

7,8-Dibromochroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2O2 |

|---|---|

Molecular Weight |

305.95 g/mol |

IUPAC Name |

7,8-dibromo-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H6Br2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |

InChI Key |

GFGYEUZBEKNWPX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7,8 Dibromochroman 4 One and Analogous Dibromochromanones

Retrosynthetic Analyses Leading to the 7,8-Dibromochroman-4-one Core

The first approach involves a late-stage functionalization. The primary disconnection is of the two carbon-bromine (C-Br) bonds, leading back to the parent chroman-4-one scaffold. This strategy relies on the development of a highly regioselective bromination method capable of installing bromine atoms specifically at the C-7 and C-8 positions of the pre-formed heterocyclic ring.

A second, more controlled, approach involves disconnecting the chroman-4-one ring itself. A C-O bond disconnection of the pyran ether and a C-C bond disconnection from an intramolecular Michael addition or Aldol-type reaction leads back to a substituted 2'-hydroxyacetophenone (B8834) precursor. In this strategy, the bromine atoms are already in place on the aromatic ring of the precursor prior to the cyclization step. This precursor, 3',4'-dibromo-2'-hydroxyacetophenone, can be conceptually derived from simpler brominated phenols, offering greater control over the final substitution pattern.

Strategies for Regioselective Bromination on the Chroman-4-one Scaffold

Achieving the desired 7,8-dibromo substitution pattern requires precise control over the regioselectivity of the bromination reaction. The electronic properties of the chroman-4-one ring, influenced by the ether oxygen and the carbonyl group, dictate the positions most susceptible to electrophilic attack.

Direct Bromination Approaches for C-7 and C-8 Functionalization

The direct bromination of an unsubstituted chroman-4-one to achieve a 7,8-dibromo pattern is challenging due to the directing effects of the existing functional groups. Electrophilic aromatic substitution is generally directed to positions activated by the ring's substituents. However, various brominating agents have been employed for the functionalization of the chroman-4-one core. Reagents such as N-Bromosuccinimide (NBS) in carbon tetrachloride have been used for the bromination of related chromen-4-one systems. sioc-journal.cn The choice of solvent and brominating agent can influence the reaction's outcome, with polar solvents sometimes favoring different selectivity. ijsrst.com For instance, studies on the bromination of 7-hydroxy-4-methyl benzopyran-2-one show that reaction conditions significantly affect where the bromine atom is added. ijsrst.com Achieving specific di-substitution at the C-7 and C-8 positions would likely require specialized directing groups or catalysts to overcome the inherent electronic preferences of the scaffold.

| Reagent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | CCl₄, Radical Initiator (AIBN) | Often used for allylic or benzylic bromination but can also effect aromatic bromination. sioc-journal.cn |

| Bromine (Br₂) in Acetic Acid | Glacial AcOH, RT | A classic method for electrophilic aromatic bromination. beilstein-journals.org |

| Dioxane dibromide | Solvent-free | A solid, safer alternative to liquid bromine for vinylic and ring bromination of coumarins. beilstein-journals.org |

| Dibromoisocyanuric acid (DBI) | Various | An effective brominating reagent for various organic transformations. researchgate.net |

Interactive Data Table: This table summarizes common brominating agents that could be explored for the functionalization of the chroman-4-one scaffold.

Precursor-Based Bromination and Subsequent Cyclization

A more reliable method for controlling the position of the bromine atoms is to install them on an acyclic precursor before the ring-forming cyclization reaction. This approach circumvents the regioselectivity issues of direct bromination on the heterocyclic system. The synthesis typically begins with a substituted 2'-hydroxyacetophenone, which can be cyclized with an aldehyde to form the chroman-4-one ring. acs.org

The synthesis of this compound via this method would involve:

Synthesis of a dibrominated phenol (B47542): Starting with a suitable phenol, electrophilic bromination is carried out to produce a 2,3-dibromophenol (B126400) derivative.

Formation of the acetophenone: The dibrominated phenol undergoes a reaction such as the Fries rearrangement or direct acylation to install the acetyl group, yielding a 3',4'-dibromo-2'-hydroxyacetophenone.

Cyclization: The resulting dibrominated 2'-hydroxyacetophenone is then subjected to a base-mediated condensation reaction, often with an aldehyde like formaldehyde (B43269) or its equivalent, to construct the chroman-4-one ring. Research has shown that microwave-assisted aldol (B89426) condensations can be highly efficient for this type of transformation. acs.org

Modern Cyclization Reactions for Chroman-4-one Ring Construction

Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of heterocyclic rings like chroman-4-one. These modern methods, including metal-catalyzed and metal-free pathways, offer high efficiency and functional group tolerance, making them applicable to the synthesis of complex derivatives like this compound.

Metal-Catalyzed Annulation Methods for Dibromochromanone Synthesis

Transition metal catalysis has become a cornerstone of modern synthesis, enabling the construction of complex molecular architectures. uva.esmdpi.com Various metals, particularly palladium, have been used to catalyze annulation (ring-forming) reactions to produce chroman-4-ones. nih.govnih.gov

One prominent strategy involves the palladium-catalyzed cascade cyclization of a precursor like a 2-(allyloxy)arylaldehyde. mdpi.com Although many examples focus on functionalizing the C-3 position, the core cyclization is robust. For the synthesis of this compound, a hypothetical route would start with a 3,4-dibromo-2-(allyloxy)benzaldehyde. A palladium catalyst could then facilitate an intramolecular annulation to form the desired dibrominated chroman-4-one core. The high tolerance of palladium catalysts to functional groups, including halides, makes this a feasible approach. uva.es

| Catalyst System | Reaction Type | Precursor Type | Reference |

| Silver Nitrate (AgNO₃) | Cascade Decarboxylation-Cyclization | 2-(allyloxy)arylaldehydes and aliphatic acids | mdpi.com |

| Palladium(II) Acetate (Pd(OAc)₂) | C-H Activation/Annulation | Alkyl amides and dienes | nih.gov |

| Cobalt(III) Catalysts | Redox-Neutral [4+2] Annulation | Aryl amidines and diazo compounds | mdpi.com |

| Iron Catalysts | Cyclization of Ketoxime Carboxylates | Ketoxime carboxylates and aldehydes | mdpi.com |

Interactive Data Table: This table presents examples of metal-catalyzed systems used for synthesizing heterocyclic cores, which could be adapted for dibromochromanone synthesis.

Metal-Free Cascade Cyclization Pathways

In the drive towards more sustainable and environmentally benign chemistry, metal-free reactions have gained significant attention. beilstein-journals.org Cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient. Metal-free radical cascade cyclizations have emerged as a powerful strategy for synthesizing functionalized chroman-4-ones. mdpi.comrsc.org

These reactions typically employ a radical initiator, such as potassium persulfate (K₂S₂O₈), to trigger a cascade sequence. d-nb.infobeilstein-journals.org For instance, the reaction of a 2-(allyloxy)arylaldehyde with a radical precursor can initiate an intramolecular cyclization to form the chroman-4-one ring. mdpi.comscispace.com Applying this to the target molecule, a 3,4-dibromo-2-(allyloxy)benzaldehyde could serve as the starting material. The generation of a radical species would add to the aldehyde, followed by a 6-exo-trig cyclization onto the allyl group to construct the dibrominated chroman-4-one skeleton. This approach avoids the use of transition metals and often proceeds under mild conditions. beilstein-journals.orgrsc.org

Organocatalytic and Asymmetric Synthesis of Chiral Dibromochroman-4-ones

The quest for enantiomerically pure chiral chroman-4-ones has propelled the development of organocatalytic asymmetric synthesis. This approach avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. mdpi.com Organocatalysis has emerged as a powerful tool for constructing chiral molecules, with applications in the synthesis of various heterocyclic compounds. sioc-journal.cn

Chiral phosphoric acids are a notable class of organocatalysts that have been successfully employed in the asymmetric synthesis of chroman derivatives. mdpi.com For instance, they have been used to catalyze the enantioselective Friedel-Crafts reaction between naphthyl-indoles and racemic 3-methylated-3H-pyrrolides, yielding heterotricyclic triarylmethanes with high enantioselectivity. rsc.org Although not specific to this compound, these methodologies demonstrate the potential for creating chiral centers in the chromanone framework with high precision.

The asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides, catalyzed by chiral phosphoric acid, provides a route to indole-containing chroman derivatives with excellent enantioselectivities (up to 98% ee). mdpi.com This highlights the capability of organocatalysts to control stereochemistry in the formation of the chroman ring system.

Further advancements in organocatalysis include the use of bifunctional catalysts. For example, a novel bifunctional iminophosphorane (BIMP) has been used in the desymmetrization of prochiral compounds to construct P-stereogenic centers. frontiersin.org While this specific application is for organophosphorus compounds, the principle of using bifunctional catalysts to achieve high enantioselectivity is transferable to the synthesis of chiral chromanones.

The development of these organocatalytic methods provides a strong foundation for the future synthesis of chiral this compound and its analogs, enabling the exploration of their stereospecific biological activities.

| Catalyst Type | Reaction Type | Key Features | Reference |

| Chiral Phosphoric Acid | Asymmetric [2+4] Cycloaddition | High enantioselectivity (up to 98% ee) for chroman derivatives. | mdpi.com |

| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts | Efficient synthesis of axially and centrally chiral heterotriarylmethanes. | rsc.org |

| Bifunctional Iminophosphorane (BIMP) | Desymmetrization | Construction of P-stereogenic compounds, principle applicable to other chiral centers. | frontiersin.org |

Visible-Light-Mediated Synthetic Routes to Chroman-4-ones

Visible-light photoredox catalysis has emerged as a powerful and green strategy for organic synthesis. nih.govresearchgate.net This approach utilizes visible light as an abundant and non-destructive energy source to drive chemical reactions. frontiersin.org Several visible-light-mediated methods for the synthesis of chroman-4-ones have been developed, offering mild reaction conditions and broad substrate scope. researchgate.net

One such method involves the dual acylation of alkenes to construct 3-substituted chroman-4-ones. organic-chemistry.org This reaction proceeds via a radical tandem cyclization initiated by the cleavage of a carbon-carbon bond in oxime esters under visible light irradiation. organic-chemistry.org The use of an iridium-based photocatalyst, Ir(ppy)3, in acetone (B3395972) under blue LED light has proven effective. organic-chemistry.org

Another approach is the visible-light-driven photoredox-neutral alkene acylarylation of cyanoarenes. nih.gov This metal- and oxidant-free method allows for the synthesis of 3-(arylmethyl)chroman-4-ones through a phosphoranyl radical-mediated acyl radical-initiated cyclization. nih.gov

Furthermore, a doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones has been described. rsc.orgrsc.org This reaction utilizes chromone-3-carboxylic acids and N-(acyloxy)phthalimides as precursors for alkyl radicals under visible light irradiation with a photoredox catalyst. rsc.orgrsc.org

These visible-light-mediated syntheses provide efficient and environmentally friendly alternatives to traditional methods for constructing the chroman-4-one scaffold, which can be adapted for the synthesis of this compound.

| Method | Reactants | Catalyst/Conditions | Key Features | Reference |

| Dual Acylation of Alkenes | Alkenes, Oxime Esters | Ir(ppy)3, Blue LED | Radical tandem cyclization for 3-substituted chroman-4-ones. | organic-chemistry.org |

| Alkene Acylarylation | Cyanoarenes, Alkenes | Phosphoranyl radical-mediated | Metal- and oxidant-free synthesis of 3-(arylmethyl)chroman-4-ones. | nih.gov |

| Doubly Decarboxylative Giese Reaction | Chromone-3-carboxylic acids, N-(acyloxy)phthalimides | Photoredox catalyst, Visible light | Synthesis of 2-substituted-chroman-4-ones. | rsc.orgrsc.org |

Sustainable and Green Chemistry Approaches in Dibromochroman-4-one Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to pharmaceutical synthesis. jocpr.comresearchgate.net This includes the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. jocpr.comacs.org

Development of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the development of reaction conditions that minimize environmental impact. This can involve using greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions. jocpr.commdpi.com

Microwave-assisted organic synthesis is a technique that can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. humanjournals.comresearchgate.net This method is particularly suitable for reactions requiring elevated temperatures. humanjournals.com

The use of cost-effective and biodegradable catalysts, such as choline (B1196258) hydroxide-based ionic liquids, in aqueous media represents another environmentally friendly approach. mdpi.com For example, the synthesis of tetrahydrobenzo[b]pyrans has been successfully achieved in water using such a catalyst. mdpi.com

Solvent-free mechanochemical grinding is another green technique that can lead to high yields of products without the need for solvents and often simplifies purification. mdpi.com These methods align with the green chemistry principle of preventing waste. acs.org

Application of Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of minimizing waste. acs.org The development of advanced catalytic systems is crucial for improving the efficiency and sustainability of chemical processes. mdpi.com

Supported Ionic Liquid Phase (SILP) catalysts, for instance, combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and selectivity along with easy separation and recycling of the catalyst. mdpi.com This can lead to more environmentally friendly and cost-effective processes.

The combination of different catalytic strategies, such as organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis, can lead to novel and efficient synthetic routes. frontiersin.org Furthermore, the development of multifunctional catalysts that can perform several reaction steps in one pot simplifies processes and reduces waste. mdpi.com

For the synthesis of this compound, the application of improved catalytic systems, such as the Pd(PPh3)4/PhCOOH combined catalyst for allylation reactions, could offer more efficient and selective routes compared to traditional methods. organic-chemistry.org The development of catalysts that can be easily recovered and reused, such as those based on magnetic nanoparticles, further enhances the sustainability of the synthesis. mdpi.com

| Green Chemistry Approach | Technique/Catalyst | Advantages | Reference |

| Environmentally Benign Conditions | Microwave-assisted synthesis | Reduced reaction times, higher yields. | humanjournals.comresearchgate.net |

| Environmentally Benign Conditions | Aqueous synthesis with biodegradable catalysts | Use of non-toxic solvent, catalyst recyclability. | mdpi.com |

| Environmentally Benign Conditions | Solvent-free mechanochemical grinding | Elimination of solvent waste, simplified purification. | mdpi.com |

| Enhanced Efficiency | Supported Ionic Liquid Phase (SILP) catalysts | High activity, easy catalyst separation and recycling. | mdpi.com |

| Enhanced Efficiency | Multifunctional catalysts | Simplified processes, reduced waste. | mdpi.com |

Chemical Reactivity and Derivatization Strategies of 7,8 Dibromochroman 4 One

Reactions Involving the Bromine Substituents

The two bromine atoms on the benzene (B151609) ring of 7,8-dibromochroman-4-one are key sites for molecular diversification. Their presence allows for a range of reactions, including nucleophilic aromatic substitution and various cross-coupling reactions, to introduce new functional groups and build molecular complexity.

Nucleophilic Aromatic Substitution Reactions on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNA) on aryl halides is a fundamental transformation in organic synthesis. For this compound, the electron-withdrawing effect of the C-4 carbonyl group can activate the aromatic ring towards nucleophilic attack, particularly at the C-7 and C-8 positions. However, such reactions typically require strong nucleophiles and may necessitate harsh reaction conditions or the presence of a catalyst. The relative reactivity of the two bromine atoms in an SNA reaction would depend on the specific nucleophile and reaction conditions employed.

Common nucleophiles for these transformations include amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine in the presence of a suitable base and catalyst could lead to the corresponding amino-substituted chromanones. Similarly, treatment with sodium methoxide (B1231860) in a polar aprotic solvent could yield a methoxy-substituted derivative. The precise regioselectivity of these substitutions would need to be determined experimentally.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituents of this compound are ideal handles for such transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-7 and/or C-8 positions. The differential reactivity of the two bromine atoms could potentially allow for selective or sequential couplings.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method provides a direct route to alkynyl-substituted chromanones, which are versatile intermediates for further transformations.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of styrenyl-type derivatives at the C-7 and/or C-8 positions.

The general conditions for these cross-coupling reactions are summarized in the table below. The specific conditions for this compound would require experimental optimization.

| Reaction | Coupling Partner | Catalyst System | Typical Base | Solvent |

| Suzuki | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂, etc. | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Transformations at the C-4 Carbonyl Group

The ketone at the C-4 position is another key site for derivatization. Standard ketone chemistry can be applied to introduce a variety of functionalities.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new stereocenter at the C-4 position.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an exocyclic double bond, yielding a 4-alkylidene-chroman derivative.

Reductive Amination: The carbonyl group can be converted to an amine via reductive amination. This involves the formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN).

Functionalization at the C-2 and C-3 Positions of the Dihydropyranone Ring

The C-2 and C-3 positions of the chromanone ring also offer opportunities for functionalization, although they are generally less reactive than the carbonyl group or the aryl bromides.

α-Halogenation: The C-3 position, being alpha to the carbonyl group, can undergo halogenation under appropriate conditions. For example, bromination at the C-3 position can be achieved using bromine in a suitable solvent. gu.se

Aldol (B89426) Condensation: Under basic or acidic conditions, the enolate of the chromanone can react with aldehydes or ketones in an aldol condensation to form a C-3 substituted derivative.

Michael Addition: The C-2, C-3 double bond of a corresponding chromone (B188151) can undergo Michael addition with various nucleophiles, which upon reduction of the double bond would lead to a C-2 or C-3 substituted chromanone. Research has shown that 2-alkyl ester substituted chromanones can be synthesized via a DTBP-promoted site-selective α-alkoxyl C–H functionalization of alkyl esters with chromones. rsc.org

Ring-Opening and Ring-Expansion Reactions of the Chromanone Heterocycle

The chromanone ring system can undergo ring-opening or ring-expansion reactions under specific conditions, leading to structurally distinct products.

Hydrolysis: Under strong basic or acidic conditions, the ester linkage within the dihydropyranone ring can be hydrolyzed, leading to a ring-opened product.

Thiolysis: Similar to hydrolysis, reaction with a thiol can also lead to ring opening.

Beckmann or Schmidt Rearrangement: If the C-4 carbonyl is converted to an oxime, it could potentially undergo a Beckmann rearrangement to yield a ring-expanded lactam. Similarly, reaction with hydrazoic acid (HN₃) could lead to a Schmidt rearrangement, also resulting in a ring-expanded lactam.

Stereoselective Transformations of this compound

The introduction of chirality into the chromanone framework is of significant interest for the development of new therapeutic agents.

Asymmetric Reduction: The stereoselective reduction of the C-4 carbonyl group can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. This would provide access to enantiomerically enriched 4-hydroxychroman derivatives.

Kinetic Resolution: If a racemic mixture of a derivatized this compound is prepared, it could potentially be resolved through enzymatic or chemical kinetic resolution.

Asymmetric α-Functionalization: The enantioselective functionalization of the C-3 position can be achieved using chiral catalysts or auxiliaries. This would introduce a new stereocenter adjacent to the carbonyl group.

Mechanistic Investigations of Chemical Transformations Involving 7,8 Dibromochroman 4 One

Elucidation of Reaction Mechanisms in its Synthesis

The synthesis of 7,8-Dibromochroman-4-one, while not extensively detailed in dedicated literature, can be mechanistically elucidated by considering established routes for chroman-4-one formation. A plausible and common strategy involves the intramolecular cyclization of a suitably substituted phenolic acid or ester, a process analogous to Friedel-Crafts acylation.

A likely pathway commences with a precursor such as 3-(2-hydroxy-3,4-dibromophenoxy)propanoic acid. The synthesis mechanism proceeds through several key steps:

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid), the carboxylic acid group is protonated. Subsequent loss of a water molecule generates a highly electrophilic acylium ion. A Lewis acid could also be used to activate a corresponding acyl chloride derivative.

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the hydroxyl group, attacks the intramolecular acylium ion. The attack is directed to the carbon atom ortho to the ether linkage (C6 of the phenol (B47542) ring), which corresponds to the C4a position in the final chroman-4-one structure. This step disrupts the aromaticity of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. masterorganicchemistry.comdalalinstitute.com

Rearomatization: A base (such as the conjugate base of the acid catalyst or a water molecule) abstracts a proton from the sp3-hybridized carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final this compound product. masterorganicchemistry.com

Alternative modern syntheses for the chroman-4-one skeleton involve radical cascade cyclizations, often initiated by photoredox catalysis. frontiersin.orgresearchgate.net In such a scenario, a radical would be generated that initiates an intramolecular cyclization onto an allyl ether derivative of a dibromophenol. mdpi.com

Mechanistic Studies of Bromination and Derivatization Reactions

Mechanism of Precursor Bromination:

The synthesis of this compound logically starts from a pre-brominated phenol. The bromination of phenols is a classic electrophilic aromatic substitution (SEAr) reaction. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group, while bromine (-Br) is a deactivating, yet also ortho-, para-directing group. numberanalytics.comlkouniv.ac.in

To achieve the 2,3-dibromo substitution pattern on a phenol precursor (which becomes the 7,8-positions in the chromanone), one might start with 3-bromophenol (B21344). The mechanism for a subsequent bromination would be:

Generation of Electrophile: A Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond of molecular bromine (Br₂), creating a potent electrophile, Br⁺.

Nucleophilic Attack: The π-electrons of the 3-bromophenol ring attack the electrophilic bromine. The existing -OH and -Br groups direct the attack. The -OH group strongly directs ortho and para. The -Br group also directs ortho and para, but is deactivating. The combined effect would lead to a mixture of products, with substitution occurring at positions activated by the hydroxyl group.

Intermediate Stabilization and Rearomatization: The attack forms a Wheland intermediate. The positive charge is delocalized across the ring and is most stabilized when substitution occurs ortho or para to the strongly activating -OH group. lkouniv.ac.in Loss of a proton (H⁺) from the site of attack restores aromaticity, yielding a dibromophenol. Achieving the specific 2,3-dibromo (or 3,4-dibromo) substitution required for the this compound precursor can be challenging due to these directing effects and often requires specific strategies like using blocking groups.

Derivatization Reactions:

Once formed, this compound can undergo further transformations. Derivatization reactions typically target the carbonyl group or the adjacent α-carbon. research-solution.comgcms.czjfda-online.comlibretexts.org

Reduction of the Carbonyl Group: The ketone at C4 can be reduced to a secondary alcohol (6,8-Dibromochroman-4-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

α-Halogenation: In the presence of an acid or base catalyst, the chromanone can form an enol or enolate intermediate. This nucleophilic intermediate can then attack an electrophilic halogen source (e.g., Br₂), leading to substitution at the C3 position to form a 3,7,8-tribromochroman-4-one derivative.

Intermediates and Transition States in Catalytic Cycles

The key catalytic step in the classical synthesis of this compound is the acid-catalyzed intramolecular acylation.

Intermediates: The primary intermediates are the protonated carboxylic acid (or Lewis acid-adduct of an acyl chloride), the highly reactive acylium ion, and the resonance-stabilized Wheland intermediate (sigma complex). masterorganicchemistry.comlibretexts.org The Wheland intermediate is crucial as its stability, influenced by the substituents on the ring, determines the feasibility and rate of the reaction. The two bromine atoms are electron-withdrawing, which would destabilize the carbocation intermediate, making the cyclization step potentially challenging. However, the powerful electron-donating resonance effect of the ether oxygen helps to stabilize the positive charge.

Transition States: The reaction profile features two main transition states. masterorganicchemistry.comdalalinstitute.com The first and typically higher-energy transition state (TS1) leads to the formation of the Wheland intermediate, representing the disruption of aromaticity. The second transition state (TS2) is associated with the proton loss to restore the aromatic ring. According to Hammond's postulate, the structure of the rate-determining transition state (TS1) resembles the high-energy Wheland intermediate. libretexts.org

Catalytic Cycle (Lewis Acid Catalysis):

Coordination: A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the precursor's acyl chloride derivative.

Electrophile Generation: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of an acylium ion and the [AlCl₄]⁻ complex.

SEAr Reaction: The intramolecular SEAr reaction proceeds as described above, forming the protonated chromanone.

Catalyst Regeneration: The [AlCl₄]⁻ abstracts the proton from the Wheland intermediate, regenerating the Lewis acid catalyst (AlCl₃) and forming HCl, thus completing the cycle.

Figure 1: A representative reaction coordinate diagram for the acid-catalyzed intramolecular cyclization to form a chroman-4-one. The diagram shows the relative energies of the reactant (R), transition state 1 (TS1), the Wheland intermediate (I), transition state 2 (TS2), and the product (P). The activation energy (Ea) for the first step is typically rate-determining.

Figure 1: A representative reaction coordinate diagram for the acid-catalyzed intramolecular cyclization to form a chroman-4-one. The diagram shows the relative energies of the reactant (R), transition state 1 (TS1), the Wheland intermediate (I), transition state 2 (TS2), and the product (P). The activation energy (Ea) for the first step is typically rate-determining.Kinetic and Thermodynamic Aspects Influencing Reaction Selectivity and Yield

The principles of kinetic and thermodynamic control are paramount in understanding the synthesis and reactivity of substituted aromatic compounds like this compound, particularly in the bromination steps that form its precursors. wikipedia.org

Kinetic vs. Thermodynamic Control: In competing reactions, the kinetic product is the one that forms fastest (via the lowest activation energy pathway), while the thermodynamic product is the most stable one (lowest in Gibbs free energy). libretexts.orglibretexts.org Reaction conditions determine the outcome:

Low temperatures, short reaction times, and irreversible conditions favor the kinetic product .

High temperatures, long reaction times, and reversible conditions allow equilibrium to be established, favoring the more stable thermodynamic product . masterorganicchemistry.com

In the electrophilic bromination of a substituted phenol, the initial point of attack is governed by kinetic factors—the stability of the transition state leading to the Wheland intermediate. lkouniv.ac.in The ortho and para positions relative to the powerful activating -OH group have more stabilized transition states due to resonance, making them the kinetically favored sites of attack. If multiple ortho/para sites are available, subtle electronic and steric factors determine the distribution of kinetic products. Over time, or at higher temperatures, isomerization might occur via protonation/de-protonation sequences, allowing the product mixture to equilibrate to the most thermodynamically stable isomer(s).

The yield of this compound in its cyclization step is influenced by the thermodynamics of the reaction. The formation of the fused ring system is generally thermodynamically favorable. However, the kinetics can be slow if the aromatic ring is significantly deactivated by the two electron-withdrawing bromine atoms, requiring harsher conditions (e.g., stronger acids, higher temperatures) to overcome the high activation energy of the cyclization step.

Computational Chemistry and in Silico Studies of 7,8 Dibromochroman 4 One and Its Analogues

Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For analogues of 7,8-Dibromochroman-4-one, such as other chromone (B188151) derivatives, DFT has been employed to investigate molecular geometries, vibrational spectra, and electronic properties. researchgate.net These studies often involve the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to predict the chemical reactivity and kinetic stability of the molecule. The energy gap between HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

For instance, theoretical investigations of pharmaceutically active chromone derivatives have shown that the energy gap and electrophilicity index can be correlated with biological activity. researchgate.net Halogen substitution on related scaffolds has been shown to significantly lower the LUMO level, which can enhance the molecule's reactivity and potential for biological interactions. nih.gov

Table 1: Predicted Electronic Properties of Chromone Analogues from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | - | - | 1.870 |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | - | - | 1.649 |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | - | - | 1.590 |

Data sourced from a computational study on chromone derivatives with antitumor activity. researchgate.net

Molecular Docking Simulations for Analyzing Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, molecular docking studies have been extensively used to explore their potential as inhibitors of various protein targets. These studies provide insights into the binding modes, affinities, and key intermolecular interactions such as hydrogen bonds and hydrophobic interactions.

For example, various chroman-4-one derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to evaluate their anti-inflammatory potential. sciencescholar.us In such studies, the docking scores and binding energies are calculated to rank the potential efficacy of the compounds. The interactions with key amino acid residues in the binding pocket are also analyzed to understand the structural basis of inhibition. pusan.ac.kr For instance, derivatives of 3-benzylidene chroman-4-one have been computationally analyzed against targets like vanin-1 and estrogen receptors. tandfonline.com

Table 2: Molecular Docking Results of Chroman-4-one Analogues against Various Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Predicted Activity |

|---|---|---|---|

| 3-Benzylidene chroman-4-one analogs | Vanin-1, Estrogen Receptors (ER), Akt | Not specified | Antifungal, Antioxidant, Anticancer |

| 2-(4-hydroxybenzyl) 3,5,7-trihydroxychroman-4-one (B11900739) derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Anti-inflammatory, Analgesic |

| Chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives | Gamma-secretase | Not specified | Anticancer |

| Chromone derivatives | Cyclooxygenase-2 (COX-2) | TYR385, HIS386, ASN382, TRP387, HIS388 | Anti-inflammatory |

Information compiled from various molecular docking studies on chroman-4-one and chromone derivatives. sciencescholar.uspusan.ac.krtandfonline.compsgcas.ac.in

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of molecules and their complexes over time. For analogues of this compound, MD simulations are often used to assess the stability of protein-ligand complexes predicted by molecular docking. These simulations can reveal changes in the protein and ligand conformation upon binding and provide a more accurate estimation of binding free energies. espublisher.com

MD simulations on chromone and flavonoid derivatives have been used to validate the stability of their complexes with protein targets. scite.ai Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability and flexibility of the complex. pusan.ac.kr For example, MD simulations of 2-styrylchromone derivatives with the kinesin Eg5 protein have been used to analyze the conformational dynamics and stability of the complex over a simulation time of 100 ns. espublisher.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Responses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For analogues of this compound, QSAR studies have been conducted to predict their biological activities, such as antioxidant and antifungal properties. ynu.edu.cnmdpi.com

These models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. Statistical methods are then used to build a model that can predict the activity of new compounds. For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants resulted in a predictive model that could be used for the design of novel antioxidants. mdpi.com Another QSAR study on the antifungal activity of 2-heteroaryl-4-chromanone derivatives against rice blight was used to propose new compounds with potentially high antifungal activity. ynu.edu.cn

Table 3: Key Findings from QSAR Studies on Chroman-4-one Analogues

| Compound Class | Biological Activity | QSAR Model Type | Key Descriptors/Findings |

|---|---|---|---|

| Synthetic chromone derivatives | Antioxidant (DPPH scavenging) | 3D-QSAR (MFA) | Electronegative groups on the benzoyl ring and electropositive groups on the phenyl ring are important for activity. |

| 2-heteroaryl-4-chromanone derivatives | Antifungal (against rice blight) | 2D-QSAR | Molecular connectivity indices and molecular electrical distance vectors were used to build a predictive model. |

Data from QSAR studies on chromone and chroman-4-one derivatives. ynu.edu.cnmdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For flavonoids, which share the chroman-4-one scaffold, pharmacophore models have been developed to screen large databases of compounds for potential new inhibitors of various targets. etflin.com

A pharmacophore model can be used as a 3D query in virtual screening to identify molecules that have a similar arrangement of key features. For instance, pharmacophore modeling and 3D-QSAR studies have been performed on flavonoids as α-glucosidase inhibitors, leading to the development of a statistically significant pharmacophore hypothesis. Similarly, a receptor-ligand pharmacophore model was used to screen a database of flavonoids to identify potential inhibitors of ROS-1 kinase for non-small cell lung cancer therapeutics. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 7,8 Dibromochroman 4 One Analogues in in Vitro Biological Contexts

Correlating Bromine Substitution Patterns with In Vitro Receptor Binding Affinities

The position and nature of substituents on the chroman-4-one ring system are critical determinants of their binding affinity and selectivity for various receptors. While comprehensive studies specifically detailing the receptor binding profiles of 7,8-dibromochroman-4-one analogues are limited, research on related substituted chromen-4-ones provides valuable insights. For instance, studies on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have demonstrated their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The affinity of these compounds was found to be influenced by the length of the alkyl linker and the nature of the terminal amine. This suggests that modifications at positions other than the bromine-substituted aromatic ring can significantly modulate receptor interactions.

The electronic properties endowed by bromine atoms, being electron-withdrawing yet ortho-, para-directing, can alter the electron density of the aromatic ring, thereby influencing hydrogen bonding, π-π stacking, and other non-covalent interactions with receptor binding sites. The specific 7,8-disubstitution pattern would create a distinct electronic and steric profile compared to other brominated or di-brominated analogues, which would be expected to translate into unique receptor binding affinities and selectivities. However, without direct experimental data for this compound analogues, specific correlations remain speculative. Further in vitro binding assays across a panel of receptors are necessary to elucidate the precise impact of the 7,8-dibromo substitution pattern.

Impact of Halogenation on In Vitro Enzyme Inhibition Profiles (e.g., MAO-B, AChE, Sirt2)

The halogenation of the chroman-4-one scaffold has been shown to be a viable strategy for modulating the inhibition of various enzymes implicated in disease.

Monoamine Oxidase B (MAO-B):

Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. While direct studies on this compound are scarce, research on other chromone (B188151) derivatives has shown that halogen substitution can influence MAO-B inhibitory activity. For example, some studies have indicated that bromine substitution on the chromone ring can be favorable for MAO-B inhibition. The electron-withdrawing nature of the bromine atoms at the 7 and 8 positions could potentially enhance interactions with the active site of MAO-B. Computational studies on chroman-4-one derivatives as MAO-B inhibitors suggest that the chromanone scaffold is a promising starting point for the design of new inhibitors.

Acetylcholinesterase (AChE):

Acetylcholinesterase is a critical enzyme in cholinergic neurotransmission, and its inhibition is a primary target in the management of Alzheimer's disease. Research into amino-7,8-dihydro-4H-chromenone derivatives has revealed their potential as cholinesterase inhibitors. Although these compounds are not direct analogues of this compound, this research highlights that the 7,8-disubstituted chromanone core can be a viable scaffold for AChE inhibitors. The SAR of these derivatives indicated that substitutions at other positions played a crucial role in enhancing inhibitory potency. The presence of bromine atoms at positions 7 and 8 would be expected to alter the electronic distribution and lipophilicity of the molecule, which could in turn affect its binding to the active site of AChE.

Sirtuin 2 (Sirt2):

Sirtuin 2 is an NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is being explored for therapeutic purposes, including in neurodegenerative diseases and cancer. Notably, a study on substituted chroman-4-one derivatives identified 6,8-dibromo-2-pentylchroman-4-one as a potent and selective inhibitor of SIRT2, with an IC50 of 1.5 µM. nih.govacs.org This finding underscores the significant impact of di-bromo substitution on the chroman-4-one ring for Sirt2 inhibition. The study revealed that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for activity. nih.govacs.org The SAR data from this study, which includes various substitutions at the 2-, 6-, and 8-positions, provides a valuable framework for understanding the inhibitory potential of di-brominated chroman-4-ones.

| Compound | Substitutions | SIRT2 Inhibition IC50 (µM) |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-di-Br, 2-pentyl | 1.5 |

| 6-bromo-8-chloro-2-pentylchroman-4-one | 6-Br, 8-Cl, 2-pentyl | 2.1 |

| 6,8-dichloro-2-pentylchroman-4-one | 6,8-di-Cl, 2-pentyl | 4.5 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 1.5 |

Structure-Activity Relationships for In Vitro Antioxidant Potential

The antioxidant properties of chroman-4-one derivatives are often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The substitution pattern on the aromatic ring plays a crucial role in modulating this activity. While no specific studies on the antioxidant potential of this compound were identified, research on related flavonoids and chromones can offer insights.

Generally, the presence of hydroxyl groups on the aromatic ring enhances antioxidant activity. However, electron-withdrawing groups like bromine can have a more complex effect. While they may decrease the electron-donating ability of the phenolic system, they can also influence the lipophilicity of the compound, which can affect its ability to access and protect lipid membranes from peroxidation. Studies on other halogenated flavonoids have shown that the position of the halogen is critical. Without direct experimental data, it is difficult to predict the precise effect of the 7,8-dibromo substitution on the antioxidant potential of the chroman-4-one scaffold.

Stereochemical Influences on In Vitro Molecular Interactions and Cellular Activities

The introduction of a substituent at the 2- or 3-position of the chroman-4-one ring can create a chiral center, leading to the existence of enantiomers. Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit different affinities for and interactions with chiral biological targets such as enzymes and receptors.

For instance, in the study of Sirt2 inhibitors, the racemic mixture of 2-alkyl-substituted chroman-4-ones was used. While the specific activity of each enantiomer of the di-brominated analogues was not reported, it is well-established in medicinal chemistry that enantiomers can have significantly different pharmacological and toxicological profiles. The three-dimensional arrangement of the substituents can dictate the precise fit of the molecule into a binding pocket, influencing binding affinity and subsequent biological response. Therefore, the stereochemistry of any substituents on the dihydropyranone ring of this compound analogues would be a critical factor to consider in future SAR studies.

Applications of 7,8 Dibromochroman 4 One As a Versatile Chemical Intermediate and Scaffold

Building Block for the Synthesis of Complex Natural Products and Bioactive Heterocyclic Systems

Chroman-4-one and its derivatives are crucial building blocks in the synthesis of numerous biologically active molecules. The presence of two bromine atoms on the aromatic ring of 7,8-Dibromochroman-4-one offers significant advantages for the construction of complex molecular architectures. These bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This functionalization is key to the synthesis of complex natural products and novel bioactive heterocyclic systems.

The chromanone core itself is a precursor to various heterocyclic systems. For instance, it can be converted to chromones, which are also important pharmacophores. The reactivity of the ketone and the adjacent methylene (B1212753) group in the chromanone ring allows for a variety of chemical transformations, including condensations, cycloadditions, and rearrangements, to build fused heterocyclic systems. The 7,8-dibromo substitution pattern can influence the reactivity of the chromanone system and provide a foundation for creating libraries of compounds for biological screening.

| Starting Material | Reaction Type | Product Class | Potential Biological Activity |

| This compound | Suzuki Coupling | Aryl-substituted chromanones | Anticancer, Anti-inflammatory |

| This compound | Heck Coupling | Alkenyl-substituted chromanones | Antimicrobial, Antiviral |

| This compound | Buchwald-Hartwig Amination | Amino-substituted chromanones | CNS activity, Enzyme inhibition |

| This compound | Condensation with hydrazines | Pyrazole-fused chromanones | Analgesic, Anti-inflammatory |

Precursor for Advanced Organic Functional Materials

The unique electronic and photophysical properties of the chromanone scaffold make it an attractive candidate for the development of advanced organic functional materials. The introduction of bromine atoms in this compound can be leveraged to tune these properties and to facilitate the synthesis of novel polymers and dyes.

Brominated aromatic compounds are known to be valuable precursors for the synthesis of functional polymers. The bromine atoms can be converted to other functional groups or used as initiating sites for polymerization reactions. For example, this compound could potentially be used as a monomer in polycondensation or cross-coupling polymerization reactions to create polymers with tailored electronic and optical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Furthermore, the chromanone core is a known fluorophore, and the presence of heavy bromine atoms can influence its photophysical properties through the heavy-atom effect. This can lead to enhanced intersystem crossing and potentially phosphorescence, which is a desirable property for certain applications such as bioimaging and sensing. The dibromo substitution also provides a route to further functionalize the chromophore to create novel dyes with specific absorption and emission characteristics.

Design and Synthesis of Chemical Probes and Biosensors Utilizing the Chromanone Core

The chromanone scaffold has been successfully employed in the design of fluorescent chemical probes and biosensors for the detection of various analytes, including metal ions and reactive oxygen species. nih.gov The fluorescence properties of these probes are often modulated by the interaction of the analyte with a recognition moiety attached to the chromanone core.

The 7,8-dibromo substitution pattern on the chromanone ring of this compound can play a significant role in the design of new probes. The bromine atoms can influence the photophysical properties of the chromanone fluorophore, potentially leading to changes in fluorescence quantum yield, lifetime, and emission wavelength. utmb.edu This "heavy-atom effect" can be exploited to develop probes with unique sensing capabilities, such as ratiometric or phosphorescent sensors.

Moreover, the bromine atoms provide convenient sites for the attachment of specific recognition elements for the target analyte. Through cross-coupling reactions, a variety of chelators for metal ions or reactive groups for specific biomolecules can be introduced at the 7- and 8-positions. This modular approach allows for the rational design of highly selective and sensitive chemical probes and biosensors for a wide range of applications in chemistry, biology, and environmental science.

| Probe Type | Target Analyte | Sensing Mechanism | Potential Application |

| Fluorescent Probe | Metal Ions (e.g., Cu2+, Fe3+) | Chelation-induced fluorescence change | Environmental monitoring, Bioimaging |

| Ratiometric Probe | pH | pH-dependent spectral shift | Intracellular pH sensing |

| Phosphorescent Probe | Oxygen | Oxygen-dependent quenching | In vivo oxygen imaging |

| "Turn-on" Probe | Specific enzymes | Enzyme-catalyzed reaction | Disease diagnosis |

Role in Scaffold Hopping and Scaffold Optimization Strategies in Drug Discovery Research

Scaffold hopping is a widely used strategy in drug discovery to identify novel chemotypes with improved pharmacological properties while maintaining the key binding interactions of a known active compound. nih.gov The chromanone scaffold, being a privileged structure, is an excellent starting point for such endeavors. researchgate.net

This compound can serve as a valuable tool in both scaffold hopping and scaffold optimization. The dibrominated aromatic ring can be considered a bioisosteric replacement for other substituted phenyl rings found in known drugs. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic in medicinal chemistry to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles. researchgate.netmdpi.com The bromine atoms, with their specific size, electronegativity, and ability to form halogen bonds, can significantly alter the binding affinity and selectivity of a molecule for its biological target.

In scaffold optimization, the bromine atoms of this compound provide vectors for chemical diversification. By systematically replacing the bromine atoms with a variety of substituents, medicinal chemists can explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. This approach allows for the fine-tuning of a drug candidate to achieve the desired therapeutic profile.

Future Perspectives and Emerging Research Directions for Dibromochroman 4 Ones

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of the chroman-4-one core has been the subject of extensive research, with numerous methods developed over the years. However, the efficient and selective synthesis of dibrominated derivatives remains a challenge. Future research will likely focus on the development of novel synthetic methodologies that offer high yields, regioselectivity, and functional group tolerance.

One promising approach is the use of cascade radical annulation reactions . These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. For instance, a convenient method for the synthesis of ester-containing chroman-4-ones has been described through the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates mdpi.com. Adapting such methods to incorporate brominated precursors could provide a direct and efficient route to dibromochroman-4-ones.

Organophotoredox catalysis is another powerful tool that has emerged for the synthesis of complex organic molecules. This methodology utilizes visible light to initiate radical reactions under mild conditions. An organophotoredox-catalyzed approach for the synthesis of 3-alkyl substituted chroman-4-one scaffolds has been developed using a visible-light-induced radical cascade cyclization strategy researchgate.net. The application of this technology to the synthesis of dibromochroman-4-ones could lead to the development of more sustainable and efficient synthetic routes.

Furthermore, the development of flow chemistry techniques for the synthesis of dibromochroman-4-ones could offer significant advantages in terms of safety, scalability, and reaction control. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and purities.

| Synthetic Methodology | Key Features | Potential Advantages for Dibromochroman-4-one Synthesis |

| Cascade Radical Annulation | One-pot synthesis, high atom economy | Efficient construction of the dibrominated chromanone core |

| Organophotoredox Catalysis | Mild reaction conditions, use of visible light | Sustainable and selective synthesis |

| Flow Chemistry | Precise reaction control, scalability | Improved safety, yield, and purity |

Exploration of Underexplored Reactivity and Transformation Pathways

The reactivity of the chroman-4-one scaffold is rich and varied, offering multiple sites for functionalization. The presence of two bromine atoms on the aromatic ring of 7,8-Dibromochroman-4-one introduces new possibilities for chemical transformations.

The bromine atoms themselves can serve as handles for further functionalization through various cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 7- and 8-positions, leading to the generation of diverse libraries of compounds for biological screening.

The reactivity of the heterocyclic ring can also be further explored. For example, bromination at the 3-position of the chroman-4-one core is a known transformation that allows for the introduction of various substituents through substitution reactions gu.se. Investigating the interplay between the existing bromine atoms on the aromatic ring and the reactivity at the 3-position could lead to novel transformation pathways.

Furthermore, ring-opening reactions of the chroman-4-one scaffold with various nucleophiles can provide access to a range of functionalized phenolic compounds core.ac.uk. The electronic effects of the two bromine atoms on the aromatic ring could significantly influence the propensity of the heterocyclic ring to undergo such cleavage, opening up new synthetic possibilities.

Integration of Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The integration of advanced computational approaches can greatly accelerate the design and development of novel dibromochroman-4-ones with desired properties.

Density Functional Theory (DFT) calculations can be employed to investigate the structural, electronic, and spectroscopic properties of dibromochroman-4-one isomers. Such studies can provide insights into the reactivity of the molecule and help to predict the outcomes of chemical reactions d-nb.inforesearchgate.net.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and binding mode of dibromochroman-4-ones to various biological targets, such as enzymes and receptors. This information is crucial for the rational design of potent and selective inhibitors or modulators nih.govnih.gov. For example, computational studies have been used to investigate the binding of chromone (B188151) derivatives to the active site of enzymes involved in diseases like cancer and Alzheimer's disease.

By combining computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach to the discovery of new bioactive molecules and functional materials based on the dibromochroman-4-one scaffold.

Expanding the Scope of Applications in Chemical Biology and Material Science

The chroman-4-one scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties nih.govnih.govresearchgate.net. The introduction of two bromine atoms can enhance these activities or lead to novel biological profiles. Studies on other brominated flavonoids have shown that bromination can increase antioxidant activity and lipophilicity, which may improve cellular uptake and biological efficacy nih.govresearchgate.net.

In the realm of chemical biology , dibromochroman-4-ones could be explored as:

Enzyme inhibitors: The chroman-4-one scaffold has been used to develop inhibitors for enzymes such as sirtuins gu.se. The bromine atoms could be used to fine-tune the binding affinity and selectivity of these inhibitors.

Molecular probes: The chromone core possesses interesting photochemical properties, and its derivatives have been used as fluorescent probes researchgate.netijrpc.com. Dibromochroman-4-ones could be developed as probes for sensing and imaging in biological systems.

Peptidomimetics: Chroman-4-ones have been used as scaffolds for the development of peptidomimetics, which are molecules that mimic the structure and function of peptides gu.se.

In material science , the unique properties of dibromochroman-4-ones could be harnessed for the development of:

Organic light-emitting diodes (OLEDs): The chromone scaffold's fluorescence could be tuned by the heavy-atom effect of bromine, potentially leading to new materials for OLEDs.

Photoresponsive materials: The photochemical reactivity of the chromone core could be exploited to create materials that change their properties in response to light nih.gov.

Targeted Research on Specific Mechanistic Aspects and Structure-Function Relationships

A deeper understanding of the reaction mechanisms and the relationship between the structure and function of dibromochroman-4-ones is crucial for their rational design and application.

Future research should focus on elucidating the detailed mechanisms of the novel synthetic reactions used to prepare these compounds. For example, understanding the intricacies of the radical cascade cyclization reactions can lead to the development of even more efficient and selective synthetic methods.

Furthermore, detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies are needed to understand how the position of the bromine atoms and the nature of other substituents on the chroman-4-one scaffold influence its biological activity and material properties. For instance, studies on brominated flavonoids have shown that the position of bromination can significantly impact their biological activities nih.govresearchgate.netresearchgate.netmdpi.com.

By combining experimental studies with computational modeling, researchers can build a comprehensive understanding of the factors that govern the behavior of dibromochroman-4-ones, paving the way for the development of new molecules with tailored functions.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and report confidence intervals to enhance robustness .

Q. How can interdisciplinary approaches (e.g., cheminformatics and bioinformatics) enhance the study of this compound’s structure-activity relationships?

- Methodological Answer : Integrate QSAR (Quantitative Structure-Activity Relationship) models with molecular dynamics simulations to predict bioactivity. Leverage databases like PubChem and ChEMBL for cross-referencing. Validate hypotheses via high-throughput screening in cell-based assays .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles should guide data sharing for studies on this compound?

- Methodological Answer : Deposit raw NMR spectra, crystallographic data, and assay results in repositories like Chemotion or RADAR4Chem. Use standardized metadata (e.g., DOI, ISA-Tab format) and cite datasets in publications. Adopt ELNs (Electronic Lab Notebooks) for real-time data tracking .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for long-term studies?

- Methodological Answer : Implement quality control protocols, including H NMR purity checks and Karl Fischer titration for moisture content. Use DOE to identify critical process parameters (CPPs) and establish control charts for monitoring .

Conflict Resolution and Knowledge Gaps

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Q. How should researchers address the lack of standardized protocols for stability testing of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.